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Compound of Interest

Compound Name: 4-Nitrophenetole

Cat. No.: B1664618

An In-depth Technical Guide to 4-Nitrophenetole (CAS 100-29-8) for Scientific Professionals

Introduction: Understanding 4-Nitrophenetole

4-Nitrophenetole, also known as 1-ethoxy-4-nitrobenzene, is an aromatic organic compound
that serves as a pivotal intermediate in various synthetic pathways. Characterized by a
benzene ring substituted with a nitro group and an ethoxy group at the para position, its
chemical structure imparts a unique reactivity profile that is highly valuable in the synthesis of
pharmaceuticals, dyes, and other specialty chemicals.[1][2][3] This guide provides a
comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for
researchers, chemists, and professionals in drug development.

Core Chemical and Physical Properties

Accurate characterization is fundamental to the effective use of any chemical intermediate. 4-
Nitrophenetole is typically a yellow or brown crystalline solid.[1][2][4] Its core identifiers and
physical properties are summarized below.

Chemical Identity
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Identifier Value Source(s)

CAS Number 100-29-8 [1][5]

IUPAC Name 1-ethoxy-4-nitrobenzene [5]

Molecular Formula CsHoNOs3 [1][5]

Molecular Weight 167.16 g/mol [31[5]
p-Nitrophenetole, 4-

Synonyms Ethoxynitrobenzene, Ethyl p- [5][6]

nitrophenyl ether

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for designing

experimental conditions, including solvent selection and purification methods.

Property Value Source(s)
Yellow to brown crystalline

Appearance , [11[2]
solid

Melting Point 56-60 °C [1][6]

- , 283 °C (at 760 mmHg) / 112-

Boiling Point [11[5]16]
115 °C (at 3 mmHg)

Density 1.178 g/cm3 [6]

Flash Point 134.1 °C [1][6]

Vapor Pressure

0.00555 mmHg at 25°C

[1](6]

Solubility

Slightly soluble in water;

soluble in hot alcohol, diethyl

ether, acetone, and benzene.

[5]

[5]

Spectroscopic Data for Structural Elucidation
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Spectroscopic analysis is critical for confirming the identity and purity of 4-Nitrophenetole. The
key spectral features are a direct consequence of its molecular structure, including the aromatic
ring, the nitro group, and the ethyl ether moiety.
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. Key Features and
Technique . Source(s)
Interpretation

Signals typically appear
around ¢ 8.18 (d, 2H, aromatic
protons ortho to -NOz), 4 6.94
(d, 2H, aromatic protons ortho
to -OCH2CHs), 6 4.13 (q, 2H, -
1H NMR OCH2CHs), and 3 1.46 (t, 3H, - [7]
OCH2CHs). The distinct
doublet, quartet, and triplet
patterns are characteristic of
the para-substituted

ethoxybenzene structure.

Expected signals for 8 unique
carbon atoms, including the
two ipso-carbons attached to

13C NMR the ethoxy and nitro groups, [1]
four aromatic CH carbons, and

the two carbons of the ethyl

group.

Characteristic peaks include
strong absorptions for the nitro
group (NO2) asymmetric and
symmetric stretching (around
1500-1530 cm~* and 1335-

'R Spectroscopy 1355 cm~1), C-O-C ether )
linkage stretching (around
1240-1260 cm™1), and C-H
stretching from the aromatic

ring and ethyl group.

Mass Spectrometry (EI-MS) The molecular ion peak [M]*is  [5]
observed at m/z 167. Key
fragmentation patterns often

show a prominent peak at m/z
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139 due to the loss of an

ethylene fragment (-C2Ha4).

Maximum absorption (Amax) in

hexane is observed at 295 nm,
UV-Vis Spectroscopy corresponding to the 1t - 1* [5]

electronic transitions within the

nitrated aromatic system.

Synthesis and Reactivity

4-Nitrophenetole is not a naturally occurring compound and must be synthesized. Its utility
stems from its role as a stable intermediate that can undergo further chemical transformations.

Common Synthetic Pathway: Williamson Ether
Synthesis

The most common and field-proven method for preparing 4-Nitrophenetole is via the
Williamson ether synthesis. This reaction involves the deprotonation of 4-nitrophenol to form
the corresponding phenoxide, which then acts as a nucleophile to attack an ethyl halide (e.g.,
ethyl iodide or ethyl bromide). The causality behind this choice is the high acidity of the
phenolic proton (pKa = 7.15 for 4-nitrophenol), which allows for easy formation of the
nucleophilic phenoxide, and the excellent leaving group ability of halides.[8][9]

Reactants
Sodium Ethoxide (Base) Products
Process Sodium lodide
i ™~
. ———»( Nucleophilic Attack A
Shaylleslee - Io- (SN2 Mechanism)/ Y
T 4-Nitrophenetole

4-Nitrophenol
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Caption: Workflow for the synthesis of 4-Nitrophenetole.

Experimental Protocol: Synthesis from 4-Nitrophenol

This protocol is a self-validating system adapted from established procedures, designed to
yield high-purity 4-Nitrophenetole.[9]

o Preparation of Sodium Ethoxide: In a dry, round-bottom flask equipped with a reflux
condenser and a stirring mechanism, dissolve a stoichiometric amount of metallic sodium
(0.25 gram-equivalent) in absolute ethanol (300 mL) under an inert atmosphere. This in-situ
formation of sodium ethoxide provides the strong base necessary for deprotonation.

o Formation of the Phenoxide: Once the sodium has completely dissolved, add 4-nitrophenol
(1 equivalent), previously dissolved in a minimal amount of absolute ethanol, to the sodium
ethoxide solution. The formation of the sodium 4-nitrophenoxide salt is typically accompanied
by a color change.

e Nucleophilic Substitution: Add ethyl iodide or ethyl bromide (1.2 equivalents) to the reaction
mixture. The excess alkylating agent ensures the reaction proceeds to completion.

¢ Reaction Execution: Heat the mixture to reflux with constant stirring for approximately 5
hours. The elevated temperature provides the necessary activation energy for the Sn2
reaction. It is crucial to protect the reaction from moisture, which could consume the base.

e Workup and Isolation:
o After cooling, remove the bulk of the ethanol solvent using a rotary evaporator.

o Pour the concentrated residue into a dilute solution of sodium carbonate (~5%) to
neutralize any remaining acidic impurities.

o Extract the agueous phase multiple times with a suitable organic solvent, such as diethyl
ether.

o Combine the organic extracts, wash with water to remove inorganic salts, and dry over an
anhydrous drying agent (e.g., calcium chloride or magnesium sulfate).
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 Purification:
o Filter off the drying agent and remove the solvent by rotary evaporation.

o The crude product can be purified either by vacuum distillation (collecting the fraction at
112-115 °C/3 mmHg) or by recrystallization from an ethanol/water mixture to yield the final
product.[1][9] A typical yield for this procedure is around 60%.[9]

Chemical Reactivity and Stability

The reactivity of 4-Nitrophenetole is dominated by its two functional groups:

e Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH2)
using various reducing agents (e.g., catalytic hydrogenation with Pd/C, or metals like Sn or
Fe in acidic media). This transformation is the most significant reaction in its application, as it
yields p-phenetidine, a precursor to many pharmaceuticals.[3][10]

e Aromatic Ring: The nitro group is a strong deactivating group, making electrophilic aromatic
substitution reactions difficult. Conversely, it strongly activates the ring towards nucleophilic
aromatic substitution, particularly at the ortho and para positions relative to itself, though the
ethoxy group already occupies the para position.

 Stability: The compound is stable under normal conditions but is incompatible with strong
oxidizing agents.[2][3]

Applications in Drug Development and Chemical
Synthesis

The primary value of 4-Nitrophenetole lies in its role as a versatile building block for more
complex molecules.

Intermediate for Pharmaceuticals

The reduction of 4-Nitrophenetole to p-phenetidine is a key step in the synthesis of several
active pharmaceutical ingredients (APIs). Historically, p-phenetidine was the direct precursor to
phenacetin, an analgesic and antipyretic. While phenacetin's use has declined due to side
effects, p-phenetidine and its derivatives remain important in the synthesis of other drugs.[3]
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The conversion of related intermediates like 4-nitrophenol to paracetamol (acetaminophen)
highlights the importance of this class of compounds in the pharmaceutical industry.[8][10]

Precursor for Dyes and Other Chemicals

Beyond pharmaceuticals, the amine derived from 4-Nitrophenetole (p-phenetidine) is an
intermediate for producing dyes and the sweetener dulcin (4-ethoxyphenylurea).[2][3]

4-Nitrophenetole
(CAS 100-29-8)

Reduction of
Nitro Group

p-Phenetidine
(Intermediate)

Pharmaceuticals Dves & Pigments Sweeteners
(e.g., Analgesics) y 9 (e.g., Dulcin)

Click to download full resolution via product page

Caption: Synthetic utility of 4-Nitrophenetole.

Safety and Handling

As with any chemical reagent, proper handling and awareness of toxicological properties are
paramount for ensuring laboratory safety.

GHS Hazard Profile

4-Nitrophenetole is classified as hazardous. Key GHS statements include:

e H302: Harmful if swallowed.[5]
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e H312: Harmful in contact with skin.[5]

Emergency treatment may be required for methemoglobinemia, a condition where the blood's
ability to carry oxygen is reduced.[5] Lethal dose studies in rats indicate potential for liver injury
and anesthesia at high doses.[5]

Recommended Handling and Storage

o Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical
fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-
resistant gloves.

o Handling: Avoid inhalation of dust and direct contact with skin and eyes.

o Storage: Store in a tightly closed container in a cool, dry place, away from incompatible
materials such as strong oxidizing agents.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [4-Nitrophenetole CAS number 100-29-8 properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664618#4-nitrophenetole-cas-number-100-29-8-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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